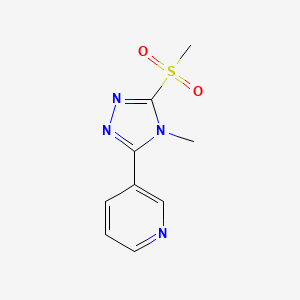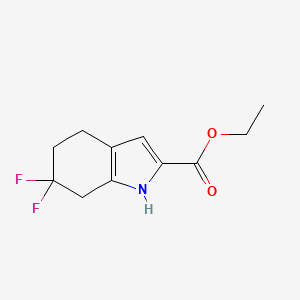
Methyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl adipate involves the ozonolytic cleavage of cyclohexene. The process includes the following steps :
- Cyclohexene is dissolved in dichloromethane and methanol.
- The solution is cooled to approximately -78°C.
- Ozone is bubbled through the solution until it turns blue.
- The solution is then treated with p-toluenesulfonic acid and neutralized with sodium bicarbonate.
- The product is extracted and purified through distillation.
Another method involves the methanolysis of ε-caprolactone followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl adipate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the desired product, but common reagents include halogens and acids.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or aldehydes.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces a variety of substituted esters and acids.
Scientific Research Applications
Methyl adipate is widely used in scientific research due to its versatility :
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and its role in drug synthesis is ongoing.
Mechanism of Action
The mechanism of action of Methyl adipate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participating in metabolic reactions that lead to the formation of different products. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: A medium-chain fatty acid with similar structural features.
Methyl 6,6-dimethoxyhexanoate: Another derivative used in organic synthesis.
Uniqueness
Methyl adipate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)/p-1 |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)




![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)





![6-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8814863.png)

